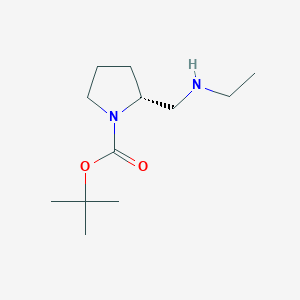
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
説明
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as ®-1-BOC-2-(ETHYLAMINOMETHYL)-PYRROLIDINE, is a research drug that was developed as an agonist of Rev-ErbA . Rev-ErbA is a nuclear receptor that plays an essential role in regulating the expression of several genes involved in metabolism .
Mode of Action
The compound increases the constitutive repression of genes regulated by Rev-ErbA . It has a half-maximum inhibitory concentration (IC 50) of 670 nM for Rev-ErbAα and IC 50 of 800 nM for Rev-ErbAβ . Some of its effects were found to be independent of REV-ERB with an unknown mechanism of action .
Biochemical Pathways
The activation of Rev-ErbA-α by this compound in mice increases exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that the compound may affect the biochemical pathways related to energy metabolism and muscle function.
Result of Action
The activation of Rev-ErbA-α by this compound leads to an increase in exercise capacity by increasing the count of mitochondria in skeletal muscle . This suggests that the compound could have potential applications in improving physical performance or treating conditions related to muscle function or energy metabolism.
生化学分析
Biochemical Properties
®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are involved in the synthesis of cyclic amines . These interactions are crucial for the compound’s function in biochemical pathways, influencing the synthesis and regulation of other biomolecules.
Cellular Effects
The effects of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions are critical for the compound’s function and its potential use in biochemical and medical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is crucial for its application in research and therapy.
Dosage Effects in Animal Models
The effects of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its function and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell.
特性
IUPAC Name |
tert-butyl (2R)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMARTBPQCEJTJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679066 | |
| Record name | tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-40-4 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[(ethylamino)methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


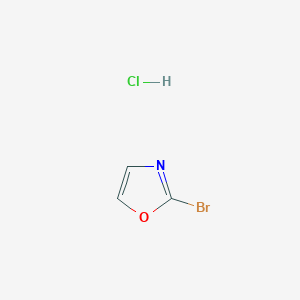
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
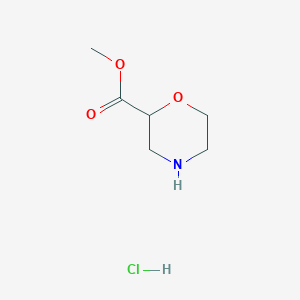
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)
![5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1392813.png)
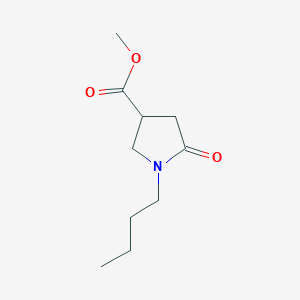
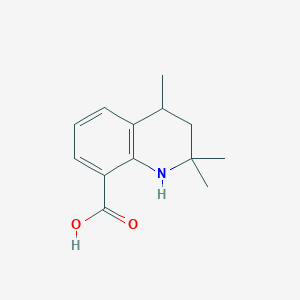
![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)

![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)
![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1392821.png)
![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)

